4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol
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Overview
Description
4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a tetrahydropyran ring substituted with an azepane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol typically involves the hydrogenation of 3,4-dihydropyran in the presence of a suitable catalyst such as Raney nickel . The reaction conditions often include:
Temperature: Ambient to moderate temperatures
Pressure: Hydrogen gas at atmospheric or slightly elevated pressures
Solvent: Common solvents include dichloromethane or ethanol
Industrial Production Methods
Industrial production methods for this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-ol: A structurally similar compound with a hydroxyl group on the tetrahydropyran ring.
4-Aminotetrahydropyran: Another related compound with an amino group instead of the azepane group.
Uniqueness
4-(Azepan-1-ylmethyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of the azepane group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C12H23NO2 |
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Molecular Weight |
213.32 g/mol |
IUPAC Name |
4-(azepan-1-ylmethyl)oxan-4-ol |
InChI |
InChI=1S/C12H23NO2/c14-12(5-9-15-10-6-12)11-13-7-3-1-2-4-8-13/h14H,1-11H2 |
InChI Key |
LJFWHYNWRYNAMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2(CCOCC2)O |
Origin of Product |
United States |
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